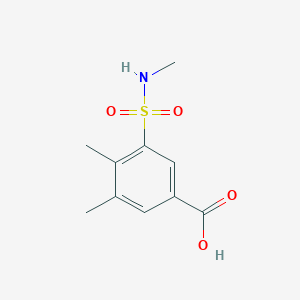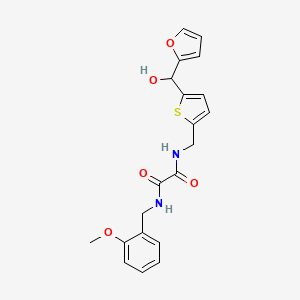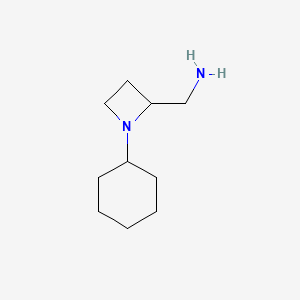
3,4-dimethyl-5-(methylsulfamoyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethyl-5-(methylsulfamoyl)benzoic Acid is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Uricosuric Agents for Gout Treatment
3,4-Dimethyl-5-(methylsulfamoyl)benzoic acid derivatives have been studied for their potential therapeutic applications. One such application involves the treatment of gout and gouty arthritis. The compounds, including various substituted sulfamoylbenzoic acids and their salt, ester, and amide derivatives, have been explored for their uricosuric properties, which aid in the management of gout by increasing the excretion of uric acid from the body (Sarbanes, 2002).
Enzyme Inhibition in Cardiac Ischemia
Another significant area of research involves the inhibition of the Na+/H+ exchanger during cardiac ischemia and reperfusion. Studies have shown that inhibiting this exchanger can be beneficial for preserving cellular integrity and functional performance in the heart. Research has been directed towards developing potent and selective benzoylguanidines as Na+/H+ exchanger (NHE) inhibitors to serve as an adjunctive therapy in the treatment of acute myocardial infarction. Compounds such as (2-methyl-5-(methylsulfonyl)benzoyl)guanidine have been investigated for their NHE-1 subtype specificity and cardioprotective properties (Baumgarth, Beier, & Gericke, 1997).
Stress Tolerance Induction in Plants
Research has also indicated the role of benzoic acid derivatives in plant biology. Specifically, benzoic acid and its derivatives, such as sulfosalicylic acid and methyl salicylic acid, have been evaluated for their regulatory role in inducing multiple stress tolerance in plants like bean and tomato. These molecules are effective in imparting tolerance to various stresses such as heat, drought, and chilling, similar to the effects observed with salicylic and acetylsalicylic acids. The structural component of benzoic acid present in these molecules is considered the fundamental functional structure imparting stress tolerance (Senaratna et al., 2004).
Properties
IUPAC Name |
3,4-dimethyl-5-(methylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-6-4-8(10(12)13)5-9(7(6)2)16(14,15)11-3/h4-5,11H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNQORQYNHQZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642579.png)

![N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2642582.png)



![6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2642588.png)





![1-Prop-2-enoyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine-4-carboxamide](/img/structure/B2642597.png)
